molecular formula C25H48 B14476902 Pentacosa-7,9-diene CAS No. 67169-11-3

Pentacosa-7,9-diene

Cat. No.: B14476902
CAS No.: 67169-11-3
M. Wt: 348.6 g/mol
InChI Key: MOPZORIRSCDWHG-UHFFFAOYSA-N
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Description

Pentacosa-7,9-diene (CAS Number 67169-11-3) is a long-chain, unsaturated hydrocarbon with the molecular formula C25H48 and a molecular weight of 348.649 g/mol . This compound belongs to the diene class, characterized by the presence of two carbon-carbon double bonds located at the 7 and 9 positions of its 25-carbon chain . As a hydrophobic molecule with a calculated LogP value of 9.55, it exhibits high lipophilicity, making it of significant interest in the study of lipid membranes and long-chain hydrocarbon behavior . The primary research value of this compound lies in its structural similarity to key intermediates in biosynthetic pathways. Specifically, diene systems with double bonds at the 7,9-positions are investigated for their role in sterol biosynthesis, where they serve as precursors in the complex metabolic transformation to cholesterol . Studies with cell-free preparations have demonstrated that related sterol compounds containing the 7,9-diene system can be metabolized through demethylation and isomerization steps, ultimately being converted to cholesterol via established biological pathways . Researchers utilize this and related dienes to probe the mechanisms of enzymes involved in these pathways, such as the A7,9 - A8,14 isomerase, which shows specificity for nordimethyl sterol substrates . Handling recommendations: This compound is intended for research purposes only. It should be stored according to the safety data sheet provided with the product. As with all chemicals of this nature, proper personal protective equipment should be used, and operations should be conducted in a well-ventilated laboratory environment. This compound is for research use only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

67169-11-3

Molecular Formula

C25H48

Molecular Weight

348.6 g/mol

IUPAC Name

pentacosa-7,9-diene

InChI

InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,17,19H,3-12,14,16,18,20-25H2,1-2H3

InChI Key

MOPZORIRSCDWHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosa-7,9-diene can be synthesized through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods involve the elimination of water or hydrogen halide, respectively, to form the double bonds in the diene . Another method involves the base-induced elimination of HX from an allylic halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often using catalysts and specific reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Pentacosa-7,9-diene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Allylic halogenation can be achieved using N-bromosuccinimide (NBS) under light or heat.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alkanes.

    Substitution: Allylic halides.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations:

Chain Length and Functional Groups :

  • This compound’s extended 25-carbon chain distinguishes it from shorter analogs like aristolan-1,9-diene (C₁₅) or 6,9-pentadecadien-1-ol (C₁₅). Longer chains may increase hydrophobicity and influence melting/boiling points .
  • Functional groups (e.g., hydroxyl in 6,9-pentadecadien-1-ol) modify reactivity and solubility compared to pure hydrocarbons .

Fungal dienes like α-bergamotene are critical in ecological interactions, such as mediating plant-fungal communication .

Physical Stability :

  • Conjugated dienes (e.g., 1,9-diene in dolastane derivatives) exhibit stability under controlled conditions but may degrade at high temperatures or with strong oxidizers .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing Pentacosa-7,9-diene in laboratory settings?

  • Methodological Answer : Synthesis of conjugated dienes like this compound typically involves catalytic cross-coupling reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) or dehydrogenation of alkanes. For characterization, use nuclear magnetic resonance (NMR) to identify olefinic proton signals (δ 5.0–6.5 ppm) and carbon signals (δ 120–140 ppm). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight, while X-ray crystallography (as applied to [2.2]paracyclophane-7,9-diene in structural studies ) resolves stereochemistry. Ensure purity via high-performance liquid chromatography (HPLC).

Q. How can researchers identify key spectroscopic markers for this compound?

  • Methodological Answer :
  • ¹H NMR : Look for coupling patterns (e.g., vicinal coupling constants J = 10–16 Hz for conjugated dienes).
  • ¹³C NMR : Assign sp² carbons in the 120–140 ppm range.
  • IR Spectroscopy : Stretching vibrations for C=C bonds appear near 1600–1680 cm⁻¹.
  • UV-Vis : Conjugated dienes exhibit absorption maxima near 210–260 nm.
    Cross-reference with databases like NIST Chemistry WebBook (e.g., analogous dienes in and ).

Advanced Research Questions

Q. What computational strategies are effective for analyzing substituent effects on the electronic structure of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model substituent impacts on frontier molecular orbitals and heat of formation. Compare results with experimental data from cyclophane-diene studies, where substituents alter inter-ring interactions and thermodynamic stability . For example, electron-withdrawing groups may reduce HOMO-LUMO gaps, increasing reactivity. Validate computational models using experimental spectroscopic or calorimetric data.

Q. How can contradictions in reported thermodynamic properties of conjugated dienes be resolved?

  • Methodological Answer : Conduct a systematic meta-analysis of literature data, prioritizing studies with rigorous experimental controls (e.g., purity verification via HPLC in ). For discrepancies in heat of formation, compare calorimetric measurements (e.g., bomb calorimetry) with computational predictions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design quality . For example, inconsistencies in [2.2]paracyclophane-7,9-diene’s heat of formation were resolved by replicating experiments under controlled conditions .

Q. What experimental designs minimize artifacts in reactivity studies of this compound?

  • Methodological Answer :
  • Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation.
  • Temperature Control : Avoid thermal degradation by maintaining reactions below the compound’s decomposition threshold (e.g., <270°C, as noted for pentacene in ).
  • Kinetic Trapping : Employ quenching agents to stabilize reactive intermediates.
  • Reproducibility : Document protocols rigorously, aligning with guidelines for chemical safety and data integrity (e.g., ).

Key Considerations for Experimental Design

  • Sample Purity : Follow safety protocols for handling air-sensitive compounds (e.g., ).
  • Data Validation : Use multiple spectroscopic methods to cross-verify results.
  • Ethical Compliance : Adhere to laboratory safety standards (e.g., and ).

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